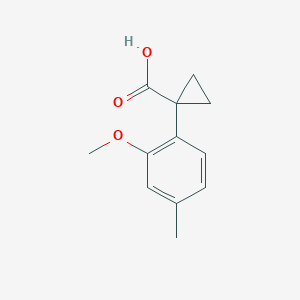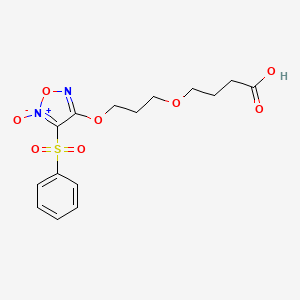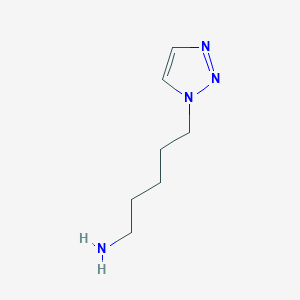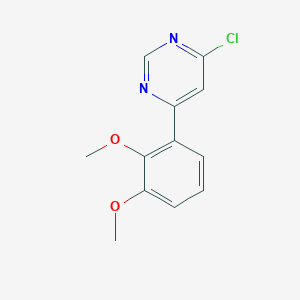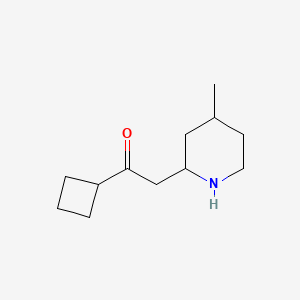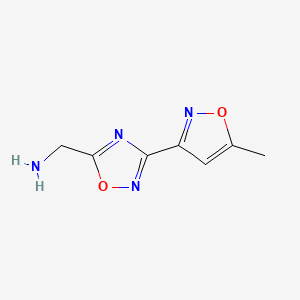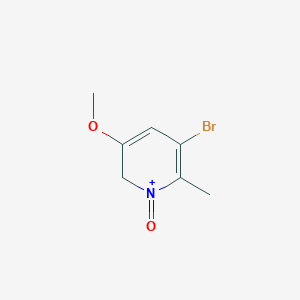![molecular formula C6H9F2N B13342416 5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
5,5-Difluoro-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 5-position. The presence of fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using gram-scale reactions and ensuring higher overall yields through direct reduction steps. The use of scalable reagents and conditions, such as alane for the reduction of β-lactams, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The fluorine atoms at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is a preferred reducing agent for the β-lactam ring.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic amines, oxides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
5,5-Difluoro-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in the design of new chemical entities with potential biological activity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: A non-fluorinated analogue that serves as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different substitution patterns.
Uniqueness: 5,5-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity compared to its non-fluorinated analogues. This makes it a more attractive scaffold for drug design and other applications .
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
7,7-difluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-4-9-5/h9H,1-4H2 |
InChI Key |
BLDSBANFWGNICT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


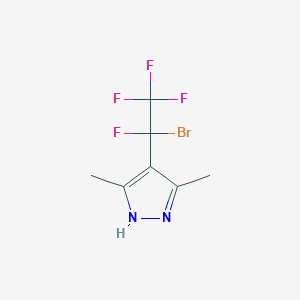
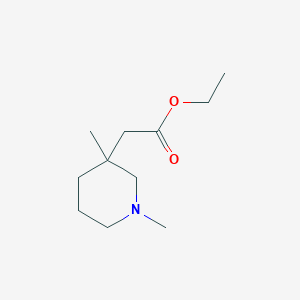

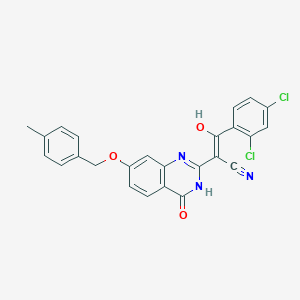
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
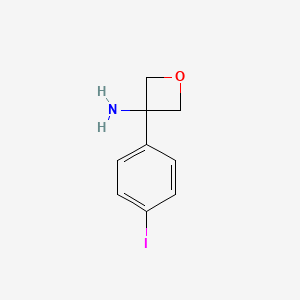
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
